N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a tetrazole ring, and a dibenzofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps, including the formation of the pyrazole and tetrazole rings, followed by their attachment to the dibenzofuran core. Common reagents used in these reactions include hydrazine derivatives, azides, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide: shares similarities with other compounds containing pyrazole, tetrazole, and dibenzofuran moieties.
Interhalogen compounds: Molecules containing two or more different halogen atoms, such as bromine trifluoride and iodine monochloride.
Probiotic compounds: Compounds like VSL#3 that affect drug metabolism and pharmacokinetics.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C23H17N7O3S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[4-(3-methylpyrazol-1-yl)phenyl]-7-(tetrazol-1-yl)dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C23H17N7O3S/c1-15-10-11-29(25-15)17-4-2-16(3-5-17)26-34(31,32)19-7-9-22-21(13-19)20-8-6-18(12-23(20)33-22)30-14-24-27-28-30/h2-14,26H,1H3 |
InChI Key |
XESUWKRKRDLDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OC5=C4C=CC(=C5)N6C=NN=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.